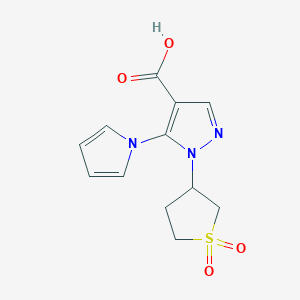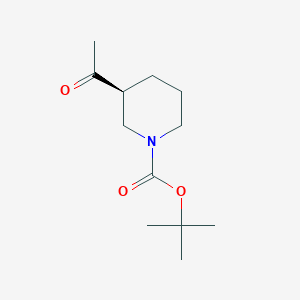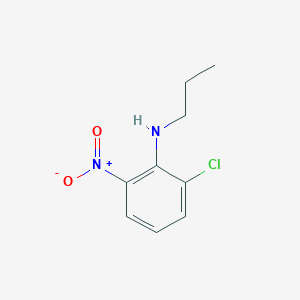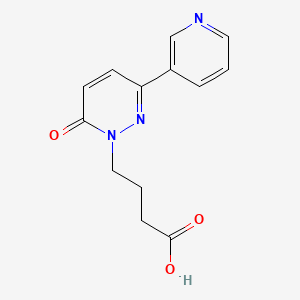
1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine
Descripción general
Descripción
The compound “1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine” is a complex organic molecule that contains a pyridine ring and a pyrazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, as well as a fluorine atom attached to the pyridine ring and a methyl group attached to the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and pyrazole rings, as well as the fluorine atom and the methyl group. Pyridines are generally less reactive than their chlorinated and brominated analogues due to the electron-withdrawing nature of the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Fluoropyridines generally have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Potential Therapeutic Applications
The incorporation of fluorine atoms into organic molecules often results in compounds with enhanced biological activity and metabolic stability. “1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine” could serve as a key intermediate in the synthesis of small-molecule drugs. Its structure suggests potential activity in the central nervous system or as a kinase inhibitor, given the common use of pyrazole derivatives in these areas .
Agricultural Chemistry: Development of Agrochemicals
Fluorinated pyridines, such as the one , are frequently used in the development of agrochemicals due to their stability and biological activity. This compound could be utilized in the synthesis of new pesticides or herbicides, contributing to the creation of products with improved physical, biological, and environmental properties .
Material Science: Advanced Material Synthesis
The unique electronic properties of fluorinated compounds make them suitable for the development of advanced materials. “1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine” might be used in the creation of novel polymers or coatings that require specific electronic characteristics for conductivity or resistance .
Environmental Science: Environmental Remediation
Compounds like “1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine” could play a role in environmental remediation technologies. Its potential to bind with specific contaminants or to act as a catalyst in degradation processes makes it a candidate for study in the field of environmental cleanup .
Analytical Chemistry: Chemical Analysis and Detection
The strong electron-withdrawing fluorine atom in this compound could enhance its spectroscopic properties, making it useful as a standard or reagent in analytical methods. It could aid in the development of assays or detection systems for various analytes, leveraging its unique chemical signature .
Biochemistry: Study of Biological Pathways
In biochemistry, fluorinated compounds are often used to study enzyme mechanisms or to trace metabolic pathways due to their distinct behavior compared to non-fluorinated analogs. “1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine” could be employed in such studies to provide insights into enzyme-substrate interactions or to act as a probe in understanding cellular processes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-fluoropyridin-2-yl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c1-6-5-14(13-8(6)11)9-7(10)3-2-4-12-9/h2-5H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTLTYKYQQZONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione](/img/structure/B1454593.png)
![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)



